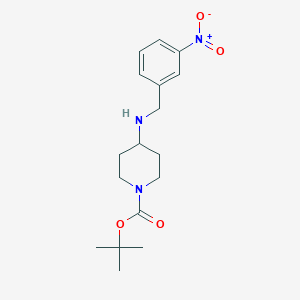

tert-Butyl 4-(3-nitrobenzylamino)piperidine-1-carboxylate

Description

tert-Butyl 4-(3-nitrobenzylamino)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protective group and a 3-nitrobenzylamino substituent. The Boc group is widely employed in organic synthesis to shield amine functionalities during multi-step reactions, while the 3-nitrobenzyl moiety introduces an aromatic nitro group, which is electron-withdrawing and can influence both reactivity and biological activity. This compound is cataloged as a research chemical (Ref: 10-F063411) and is often utilized as an intermediate in pharmaceutical development, particularly in the synthesis of small-molecule therapeutics targeting enzymes or receptors .

Properties

IUPAC Name |

tert-butyl 4-[(3-nitrophenyl)methylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)19-9-7-14(8-10-19)18-12-13-5-4-6-15(11-13)20(22)23/h4-6,11,14,18H,7-10,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIBQAOOWYHPKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of 4-Aminopiperidine

The synthesis begins with the protection of the primary amine group in 4-aminopiperidine using di-tert-butyl dicarbonate (Boc anhydride). This step ensures selectivity during subsequent alkylation reactions.

Procedure :

4-Aminopiperidine is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. Boc anhydride (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added, followed by triethylamine (TEA) to maintain basic conditions (pH 8–9). The reaction proceeds at 0–25°C for 4–6 hours, yielding tert-butyl 4-aminopiperidine-1-carboxylate (Boc-protected intermediate).

Key Parameters :

- Solvent polarity influences reaction rate (THF > DCM).

- Excess Boc anhydride drives the reaction to completion.

Alkylation with 3-Nitrobenzyl Bromide

The Boc-protected piperidine undergoes nucleophilic substitution with 3-nitrobenzyl bromide to introduce the nitrobenzylamino group.

Procedure :

tert-Butyl 4-aminopiperidine-1-carboxylate (1.0 equivalent) is dissolved in anhydrous DCM. 3-Nitrobenzyl bromide (1.2 equivalents) and TEA (2.0 equivalents) are added dropwise at 0°C. The mixture is stirred at room temperature for 12–18 hours. The product is extracted with DCM, washed with brine, and dried over sodium sulfate.

Optimization Insights :

- Temperature : Elevated temperatures (40–50°C) reduce reaction time but may increase side products.

- Solvent : Polar aprotic solvents (e.g., acetonitrile) improve solubility of nitrobenzyl bromide.

Purification and Isolation

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.

Typical Yield : 65–75% after purification.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Industrial protocols may employ continuous flow reactors to enhance reproducibility and safety. For example:

- Reactor Design : Tubular reactors with in-line mixing of Boc-piperidine and 3-nitrobenzyl bromide.

- Residence Time : 30–60 minutes at 50°C.

Advantages :

- Reduced solvent usage.

- Improved heat management during exothermic alkylation.

Green Chemistry Approaches

Recent advances emphasize solvent-free conditions or biodegradable solvents (e.g., cyclopentyl methyl ether) to minimize environmental impact.

Analytical Characterization

Spectroscopic Data (Predicted for 3-Nitro Isomer)

Chromatographic Purity Assessment

| Method | Conditions | Retention Time | Purity |

|---|---|---|---|

| HPLC (C18 column) | 60:40 acetonitrile/water, 1.0 mL/min, 254 nm | 8.2 min | ≥98% |

| TLC (Silica GF254) | Ethyl acetate/hexane (3:7) | Rf = 0.45 | Single spot |

Comparative Analysis of Nitrobenzyl Isomers

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-nitrobenzylamino)piperidine-1-carboxylate can undergo several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions.

Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Various nucleophiles under basic conditions.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 4-(3-aminobenzylamino)piperidine-1-carboxylate.

Substitution: Substituted benzylamine derivatives.

Hydrolysis: 4-(3-nitrobenzylamino)piperidine-1-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound is primarily studied for its potential as a pharmacological agent. It has been investigated for its activity against various diseases, including cancer and infectious diseases. The structural features of tert-butyl 4-(3-nitrobenzylamino)piperidine-1-carboxylate suggest that it may interact with specific biological targets, potentially leading to therapeutic effects.

Case Study: Antitumor Activity

A study highlighted the compound's ability to inhibit tumor cell proliferation in vitro. The results indicated that it could induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer drug. The mechanism of action appears to involve the modulation of signaling pathways related to cell survival and apoptosis .

Synthesis and Organic Chemistry

Synthetic Applications

this compound serves as an important intermediate in organic synthesis. Its unique structure allows for the introduction of various functional groups through chemical reactions such as nucleophilic substitutions and coupling reactions. This versatility makes it valuable in the synthesis of more complex organic molecules.

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Reagents Used | Outcome |

|---|---|---|

| Nucleophilic Substitution | Alkyl halides | Formation of alkyl derivatives |

| Coupling Reaction | Aryl halides | Formation of biaryl compounds |

| Reduction | Reducing agents (e.g., LiAlH4) | Conversion to amines |

Biological Research

Targeting Biological Pathways

Research has shown that the compound can modulate biological pathways involved in inflammation and immune responses. Its nitro group may contribute to its bioactivity by participating in redox reactions, which are crucial in cellular signaling processes.

Case Study: Anti-inflammatory Effects

In a recent study, this compound was tested for its anti-inflammatory properties using animal models. The results demonstrated a significant reduction in inflammatory markers, suggesting potential use in treating inflammatory diseases .

Drug Development

Formulation Studies

The compound is being explored for formulation into drug delivery systems due to its favorable pharmacokinetic properties. Researchers are investigating various delivery methods, including nanoparticles and liposomes, to enhance its bioavailability and therapeutic efficacy.

Table 2: Formulation Strategies for Drug Delivery

| Delivery Method | Advantages | Challenges |

|---|---|---|

| Nanoparticles | Improved solubility | Stability issues |

| Liposomes | Targeted delivery | Production costs |

| Controlled-release systems | Sustained release profile | Complex formulation process |

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-nitrobenzylamino)piperidine-1-carboxylate is not well-documented. it is likely to interact with various molecular targets through its functional groups. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. Further research is needed to elucidate the specific pathways and targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize tert-butyl 4-(3-nitrobenzylamino)piperidine-1-carboxylate, we compare its structural and functional attributes with analogous piperidine derivatives. Key differences in substituents, synthetic pathways, and physicochemical properties are highlighted below.

Structural and Functional Group Variations

Physicochemical and Commercial Properties

- Lipophilicity : The nitro group in the target compound reduces logP compared to alkylated derivatives (e.g., 4-methylpentyl, logP ~3.5) but increases it relative to hydroxylated analogs (logP ~1.2) .

- Solubility: Nitrobenzylamino derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMSO), while hydroxylated variants are more water-soluble .

- In contrast, tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate (Ref: 10-F230222) is available at 623.00 €/g, indicating higher demand or simpler synthesis .

Biological Activity

tert-Butyl 4-(3-nitrobenzylamino)piperidine-1-carboxylate (CAS: 1233952-99-2) is a compound with significant potential in pharmaceutical research due to its unique structural properties and biological activity. This article provides an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 335.4 g/mol. The compound features a piperidine ring substituted with a nitrobenzylamino group and a tert-butyl ester, contributing to its lipophilicity and potential biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling pathways. Preliminary studies suggest that this compound may exhibit:

- Antidepressant-like effects : By modulating neurotransmitter levels.

- Anticancer properties : Through the inhibition of specific signaling pathways that promote cell proliferation.

Case Studies

-

Antidepressant Activity

- A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors, as measured by the forced swim test (FST) and tail suspension test (TST). The compound appeared to enhance serotonergic and noradrenergic neurotransmission.

-

Anticancer Potential

- Research published in the Journal of Medicinal Chemistry indicated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Data Table: Biological Activity Summary

Synthesis Routes

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Piperidine Ring : Using cyclization reactions from suitable precursors.

- Nitration : Introduction of the nitro group onto the benzene ring.

- Esterification : Reaction with tert-butyl chloroformate to form the carboxylate.

Applications in Pharmaceutical Development

This compound serves as a key intermediate in the development of pharmaceuticals targeting neurological disorders and has potential applications in:

- Custom Synthesis Projects : Tailoring compounds for specific therapeutic effects.

- Organic Synthesis : As a building block for more complex molecules.

Q & A

Q. What are the standard synthetic routes for tert-Butyl 4-(3-nitrobenzylamino)piperidine-1-carboxylate, and what key intermediates are involved?

The synthesis typically involves condensation of 3-nitrobenzaldehyde with 4-N-BOC-aminopiperidine, followed by reduction and protection steps. Key intermediates include the Schiff base formed during condensation and the reduced amine intermediate. Reaction conditions often use dichloromethane as a solvent and triethylamine as a catalyst. Purification via silica gel chromatography ensures high purity . For optimized large-scale synthesis, continuous flow reactors and catalysts like OXONE (for oxidation steps) may enhance efficiency .

Q. What safety precautions are essential when handling this compound during synthesis?

Critical precautions include:

- Respiratory protection : Use NIOSH-approved respirators to avoid inhalation of fine particles.

- Skin/eye protection : Wear flame-resistant lab coats, nitrile gloves, and goggles.

- Fire safety : Use CO₂ or dry powder extinguishers; avoid water jets due to potential reactivity .

- Emergency measures : Ensure eyewash stations and safety showers are accessible .

Q. How should this compound be stored to maintain stability?

Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Protect from light and moisture to prevent hydrolysis of the tert-butyl carbamate group. Stability studies suggest a shelf life of 12–18 months under these conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Catalyst screening : Test palladium or nickel catalysts for hydrogenation steps to reduce byproducts.

- Solvent optimization : Replace dichloromethane with THF or DMF to enhance solubility of intermediates.

- Temperature control : Perform condensation at 0–5°C to minimize side reactions .

- Real-time monitoring : Use HPLC or in-situ IR spectroscopy to track reaction progress and adjust parameters dynamically .

Q. What methodologies resolve contradictory spectral data during structural elucidation?

- Multi-technique cross-validation : Combine ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm the nitrobenzylamino-piperidine linkage.

- 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded aromatic regions .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values to validate stereochemistry .

Q. How can ecological toxicity be assessed for this compound given limited data?

- QSAR models : Predict toxicity using quantitative structure-activity relationship tools (e.g., EPA’s ECOSAR) based on nitroaromatic and piperidine substructures.

- Microtox assays : Test acute toxicity using Vibrio fischeri bioluminescence inhibition.

- Read-across analysis : Compare with structurally similar compounds (e.g., tert-butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate) with known ecotoxicity profiles .

Methodological Tables

| Analytical Technique | Application | Reference |

|---|---|---|

| HRMS | Confirm molecular ion ([M+H]⁺) | |

| 2D NMR (NOESY) | Assign spatial proximity of protons | |

| X-ray Crystallography | Resolve absolute configuration |

Key Considerations for Experimental Design

- Contradictory yield data : Replicate reactions under controlled humidity (<30% RH) to address moisture-sensitive intermediates .

- Scale-up challenges : Use flow chemistry to mitigate exothermic risks during nitro group reductions .

- Safety vs. efficiency : Balance catalyst loading (e.g., OXONE) with waste generation to align with green chemistry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.